![molecular formula C18H22N2 B173485 (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine CAS No. 1215036-23-9](/img/structure/B173485.png)
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine
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Overview
Description
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction.
Scientific Research Applications
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This compound has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine for lab experiments include its high purity and good yield. This compound is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential therapeutic applications of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Additionally, there is a need to explore the potential side effects of this compound and to develop safer derivatives with similar therapeutic effects.
Synthesis Methods
The synthesis of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine involves the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide in the presence of a catalyst. The reaction yields the desired product in good yield and high purity. The purity of the product can be further improved by recrystallization.
properties
CAS RN |
1215036-23-9 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine |
InChI |
InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18-/m1/s1 |
InChI Key |
LGSNQVMIVAHETM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
synonyms |
4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-, (3S,4R)- |
Origin of Product |
United States |
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